![molecular formula C7H9F6O6P B14268916 Acetic acid, [[bis(2,2,2-trifluoroethoxy)phosphinyl]oxy]-, methyl ester CAS No. 132549-38-3](/img/structure/B14268916.png)
Acetic acid, [[bis(2,2,2-trifluoroethoxy)phosphinyl]oxy]-, methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetic acid, [[bis(2,2,2-trifluoroethoxy)phosphinyl]oxy]-, methyl ester is a chemical compound with the molecular formula C7H9F6O5P. It is also known by its IUPAC name, methyl (bis(2,2,2-trifluoroethoxy)phosphoryl)acetate
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, [[bis(2,2,2-trifluoroethoxy)phosphinyl]oxy]-, methyl ester typically involves the reaction of bis(2,2,2-trifluoroethyl) phosphite with methyl bromoacetate in the presence of a base such as potassium bis(trimethylsilyl)amide (KHMDS) and a phase-transfer catalyst like 18-crown-6 . The reaction is carried out in a solvent such as tetrahydrofuran (THF) at low temperatures (around -78°C) to ensure high yield and purity .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the availability of high-purity reagents and solvents.
Análisis De Reacciones Químicas
Types of Reactions
Acetic acid, [[bis(2,2,2-trifluoroethoxy)phosphinyl]oxy]-, methyl ester can undergo various chemical reactions, including:
Substitution Reactions: The ester group can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The ester can be hydrolyzed to yield the corresponding acid and alcohol.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents would depend on the desired outcome.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Hydrolysis: Acidic or basic conditions with water.
Oxidation/Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products Formed
Substitution: Substituted esters or amides.
Hydrolysis: Acetic acid and bis(2,2,2-trifluoroethoxy)phosphoryl alcohol.
Oxidation/Reduction: Various oxidized or reduced derivatives depending on the specific reaction.
Aplicaciones Científicas De Investigación
Acetic acid, [[bis(2,2,2-trifluoroethoxy)phosphinyl]oxy]-, methyl ester has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis, particularly in the preparation of phosphorylated compounds.
Medicine: Investigated for its potential use in drug development and as a precursor for bioactive molecules.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of acetic acid, [[bis(2,2,2-trifluoroethoxy)phosphinyl]oxy]-, methyl ester involves its ability to participate in phosphoryl group transfer reactions. The trifluoroethoxy groups enhance the compound’s reactivity and stability, making it a valuable intermediate in various chemical processes . The molecular targets and pathways involved would depend on the specific application and the nature of the reaction.
Comparación Con Compuestos Similares
Similar Compounds
Ethyl [bis(2,2,2-trifluoroethoxy)phosphinyl]acetate: Similar structure but with an ethyl ester group instead of a methyl ester.
Bis(2,2,2-trifluoroethyl) phosphite: A related compound used in the synthesis of phosphorylated esters.
Methyl bis(2,2,2-trifluoroethoxy)phosphorylacetate: A brominated derivative with different reactivity.
Uniqueness
Acetic acid, [[bis(2,2,2-trifluoroethoxy)phosphinyl]oxy]-, methyl ester is unique due to its specific combination of trifluoroethoxy groups and a phosphoryl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specialized applications in organic synthesis and industrial processes .
Propiedades
Número CAS |
132549-38-3 |
|---|---|
Fórmula molecular |
C7H9F6O6P |
Peso molecular |
334.11 g/mol |
Nombre IUPAC |
methyl 2-[bis(2,2,2-trifluoroethoxy)phosphoryloxy]acetate |
InChI |
InChI=1S/C7H9F6O6P/c1-16-5(14)2-17-20(15,18-3-6(8,9)10)19-4-7(11,12)13/h2-4H2,1H3 |
Clave InChI |
ALBNIEHJDGIWBA-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)COP(=O)(OCC(F)(F)F)OCC(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl [2-(2-acetylbenzoyl)phenyl]acetate](/img/structure/B14268835.png)
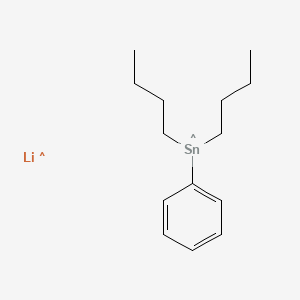
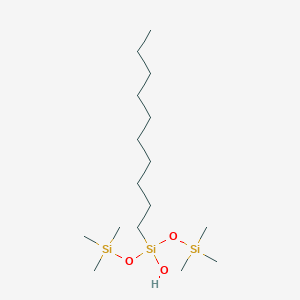
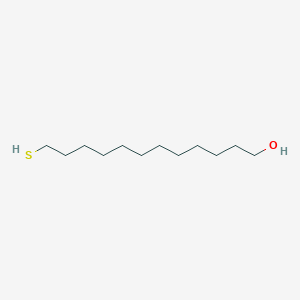
![2-[2-(4,6-Dimethoxynaphthalen-1-yl)ethyl]-2-methylbutanedioic acid](/img/structure/B14268870.png)

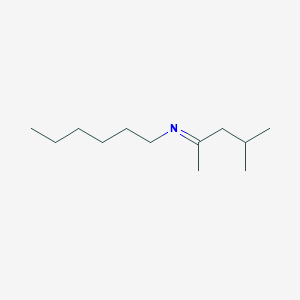

![11-{[(Decyloxy)carbonyl]amino}undecanoic acid](/img/structure/B14268893.png)
![Tert-butyl 2,2-dimethyl-4-[[5-oxo-3,4-bis(trimethylsilyloxy)oxolan-2-yl]-trimethylsilyloxymethyl]-1,3-oxazolidine-3-carboxylate](/img/structure/B14268897.png)

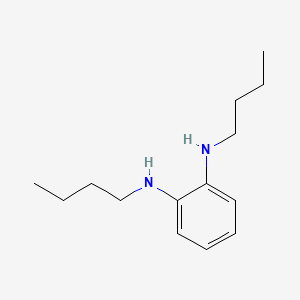
![3,3'-[([1,1'-Biphenyl]-4-yl)azanediyl]diphenol](/img/structure/B14268914.png)

